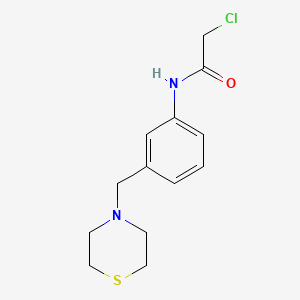
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, which are then subjected to chloroacetylation to yield the desired chloroacetamide derivative . The reaction conditions often include the use of glacial acetic acid as a solvent and chloroacetyl chloride as the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiomorpholine ring.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted chloroacetamides, thiomorpholine derivatives, and hydrolyzed amine and carboxylic acid compounds .
科学研究应用
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
作用机制
The mechanism of action of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
属性
分子式 |
C13H17ClN2OS |
|---|---|
分子量 |
284.81 g/mol |
IUPAC 名称 |
2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17ClN2OS/c14-9-13(17)15-12-3-1-2-11(8-12)10-16-4-6-18-7-5-16/h1-3,8H,4-7,9-10H2,(H,15,17) |
InChI 键 |
BDWVDAVKQQMOQO-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CC2=CC(=CC=C2)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















